molecular formula C20H18N2O2 B4035581 5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B4035581
M. Wt: 318.4 g/mol
InChI Key: KPIASEIOCUARJB-UHFFFAOYSA-N
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Description

5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.136827821 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds related to 5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole often focuses on the synthesis of novel chemical structures with potential biological activities. For example, studies have described the synthesis of furylcyclohexenones and their conversion into 4,5-dihydroindazoles, highlighting the structural diversity achievable with furyl substituents (E. Usova et al., 1997). Additionally, research on pyrazoline derivatives carrying an arylfuran or arylthiophene moiety has been conducted to explore their antioxidant activities, providing insights into the functionalization of the pyrazole backbone for potential therapeutic applications (Vidyashree H. S. Jois et al., 2014).

Biological Activities

The compound's related structures have been evaluated for various biological activities, including antimicrobial and antifungal effects. For instance, some N-acetyl pyrazole derivatives have shown significant antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (M. F. Dhaduk & H. Joshi, 2022). Another study synthesized bis-α,β-unsaturated ketones and their derivatives, exploring their antimicrobial evaluation and expanding the understanding of pyrazole-based compounds' potential therapeutic uses (Farag M. A. Altalbawy, 2013).

Corrosion Inhibition

Research into pyrazole derivatives extends into materials science, where their efficacy as corrosion inhibitors has been investigated. Studies on pyranopyrazole derivatives have demonstrated their potential in protecting mild steel against corrosion in acidic environments, showcasing the versatility of pyrazole compounds beyond biological applications (M. Yadav et al., 2016).

Nonlinear Optical Properties

The exploration of pyrazole derivatives for their nonlinear optical properties has also been reported. A combined experimental and theoretical study on a specific pyrazole carbothioic acid derivative has shed light on its promising nonlinear optical activity, indicating the potential for these compounds in developing optical materials (Ö. Tamer et al., 2015).

Properties

IUPAC Name

3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-23-17-11-9-15(10-12-17)18-14-19(20-8-5-13-24-20)22(21-18)16-6-3-2-4-7-16/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIASEIOCUARJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(2-furyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

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